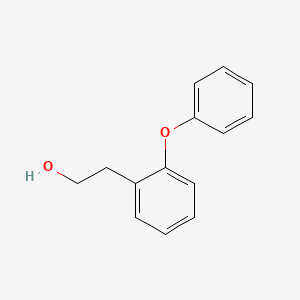

2-(2-Phenoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(2-phenoxyphenyl)ethanol |

InChI |

InChI=1S/C14H14O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9,15H,10-11H2 |

InChI Key |

VFBCORWVYBSEKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 2 Phenoxyphenyl Ethanol

Retrosynthetic Analysis and Strategic Disconnections for Target Molecule Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netsemanticscholar.orge3s-conferences.org For 2-(2-phenoxyphenyl)ethanol, two primary disconnections are considered logical and strategic.

The first and most apparent disconnection is at the ether linkage (C-O bond), which is a common strategy for the synthesis of diaryl ethers. amazonaws.com This leads to two key synthons: a phenoxide and a substituted benzene (B151609) ring. The corresponding reagents for these synthons would be phenol and a 2-(2-halo-phenyl)ethanol derivative, or 2-phenoxyphenol and a two-carbon electrophile.

A second strategic disconnection can be made at the C-C bond of the ethanol (B145695) side chain. This approach would involve the formation of the 2-phenoxyphenyl moiety first, followed by the introduction of the ethanol group. This could be achieved, for example, by the reaction of a 2-phenoxyphenyl Grignard reagent with ethylene oxide.

Diverse Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be envisioned for the preparation of this compound. These routes can be broadly categorized into multi-step approaches, convergent and divergent strategies, and green chemistry-inspired protocols.

Multi-Step Approaches from Readily Available Precursors

A common multi-step approach involves the formation of the diaryl ether bond as a key step, often utilizing transition metal-catalyzed cross-coupling reactions. Two prominent methods for this are the Ullmann condensation and the Suzuki-Miyaura coupling.

Ullmann Condensation Route: The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgchemeurope.comorganic-chemistry.org In a potential synthesis of this compound, this could involve the reaction of phenol with 2-(2-bromophenyl)ethanol in the presence of a copper catalyst and a base. Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. nih.gov

Suzuki-Miyaura Coupling Route: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. harvard.edulibretexts.org For the synthesis of the 2-phenoxyphenyl scaffold, this could involve the coupling of a 2-phenoxyphenylboronic acid with a suitable vinyl halide, followed by hydroboration-oxidation to yield the ethanol side chain. Alternatively, a pre-formed 2-phenoxyphenyl halide could be coupled with a protected ethanol-containing boronic ester.

A plausible multi-step synthesis starting from readily available precursors is outlined below:

Protection of the hydroxyl group: 2-Bromoethanol is reacted with a suitable protecting group, such as a silyl ether, to prevent interference in subsequent steps.

Ullmann Condensation: The protected 2-bromoethanol is then coupled with 2-bromophenol using a copper catalyst and a base to form the diaryl ether.

Grignard Formation and Phenylation: The resulting 2-(2-bromophenoxy)ethanol derivative is converted to a Grignard reagent, which is then reacted with a phenylating agent.

Deprotection: The protecting group is removed to yield the final product, this compound.

Convergent and Divergent Synthesis Strategies

Divergent Synthesis: A divergent synthesis strategy allows for the creation of a library of related compounds from a common intermediate. Starting from a core scaffold, different functional groups can be introduced in the final steps to generate a range of analogues. For example, a common intermediate such as 2-(2-phenoxyphenyl)acetic acid could be synthesized. This intermediate could then be reduced to this compound or reacted with various nucleophiles to produce a diverse set of derivatives.

Green Chemistry-Inspired Synthetic Protocols and Sustainable Methodologies

Green chemistry principles aim to design chemical processes that are environmentally benign. nih.govmdpi.com In the context of this compound synthesis, this can be achieved through several approaches:

Biocatalysis: Utilizing enzymes or whole microorganisms for specific transformations can lead to milder reaction conditions and higher selectivity. researchgate.net For instance, a biocatalytic reduction of a 2-phenoxyphenacyl derivative could be employed. The de novo synthesis of 2-phenylethanol via the shikimate pathway in yeasts is a well-established green method, suggesting that engineered microorganisms could potentially be used to produce more complex derivatives. mdpi.comresearchgate.netmdpi.comnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or supercritical fluids can significantly reduce the environmental impact of a synthesis. unibo.it

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can shorten reaction times and reduce energy consumption. mdpi.com

Catalytic Systems and Reaction Parameter Optimization for Enhanced Efficiency

The efficiency of the synthesis of this compound is highly dependent on the catalytic system employed and the optimization of reaction parameters.

Exploration of Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts play a crucial role in the key bond-forming reactions for the synthesis of this compound. rsc.orgmdpi.comresearchgate.netrsc.org

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are often used in Ullmann and Suzuki-Miyaura coupling reactions. researchgate.net

Ullmann Condensation: Copper(I) salts, often in combination with ligands such as phenanthroline or diamines, are effective homogeneous catalysts. The choice of ligand can significantly influence the reaction rate and yield. chemeurope.com

Suzuki-Miyaura Coupling: Palladium complexes with phosphine ligands are the most common homogeneous catalysts for this reaction. The electronic and steric properties of the phosphine ligand can be tuned to optimize the catalytic activity. libretexts.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. researchgate.netresearchgate.net

Ullmann Condensation: Copper or copper oxide nanoparticles supported on various materials like charcoal or silica have been developed as heterogeneous catalysts for Ullmann-type reactions. researchgate.net

Suzuki-Miyaura Coupling: Palladium supported on carbon (Pd/C) is a widely used and commercially available heterogeneous catalyst for Suzuki-Miyaura reactions. google.com

Reaction Parameter Optimization: The optimization of reaction parameters is crucial for maximizing the yield and minimizing side products. mdpi.com Key parameters to consider include:

Temperature: The optimal temperature will depend on the specific reaction and catalyst system.

Solvent: The choice of solvent can significantly affect the solubility of reactants and the stability of the catalyst.

Base: The type and amount of base are critical, particularly in coupling reactions, as it influences the reactivity of the nucleophile.

Catalyst Loading: Minimizing the amount of catalyst used is important for both economic and environmental reasons.

The table below summarizes typical reaction conditions for the key C-O bond-forming step in the synthesis of diaryl ethers, which is analogous to the synthesis of the 2-phenoxyphenyl moiety.

| Reaction Type | Catalyst | Ligand (for Homogeneous) / Support (for Heterogeneous) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Ullmann Condensation (Homogeneous) | CuI | Phenanthroline | K2CO3 | Pyridine | 120-150 | 70-90 |

| Ullmann Condensation (Heterogeneous) | CuO Nanoparticles | Silica | Cs2CO3 | DMF | 100-130 | 65-85 |

| Suzuki-Miyaura Coupling (Homogeneous) | Pd(PPh3)4 | - | Na2CO3 | Toluene/Water | 80-100 | 85-95 |

| Suzuki-Miyaura Coupling (Heterogeneous) | Pd/C | - | K3PO4 | Ethanol/Water | 60-80 | 80-92 |

An extensive review of scientific literature and chemical databases reveals a significant gap in the documented synthesis of the specific chemical compound This compound . Despite a thorough search for advanced synthetic methodologies, kinetic data, and mechanistic studies, no established synthetic routes for this particular molecule have been reported in the public domain.

Therefore, a detailed discussion on the solvent effects, temperature and pressure influence on reaction kinetics, or a mechanistic elucidation of key synthetic transformations for this compound cannot be provided at this time. The absence of primary research on the synthesis of this compound precludes any scientifically accurate and verifiable analysis as requested.

The following table lists the chemical compounds that were investigated during the search for the synthesis of this compound.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 2 Phenoxyphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 2-(2-Phenoxyphenyl)ethanol is predicted to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the ethyl chain, and the hydroxyl proton. The protons on the phenoxy-substituted ring and the phenyl-substituted ring will appear in the aromatic region (typically δ 6.8-7.5 ppm). The methylene group adjacent to the phenyl ring (-CH₂-Ph) and the one bearing the hydroxyl group (-CH₂-OH) are expected to show characteristic triplet signals due to coupling with each other. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the two aromatic rings would resonate in the δ 110-160 ppm range. The carbon atom of the methylene group attached to the oxygen of the ether linkage (-O-CH₂-) would be found further downfield compared to the methylene carbon bonded to the hydroxyl group (-CH₂-OH) due to the differing electronegativity of the adjacent atoms.

Predicted ¹H NMR Data for this compound Data is predicted based on analysis of similar compounds like 2-phenoxyethanol (B1175444) and 2-phenylethanol.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 1.5-3.5 | broad singlet | - |

| -CH₂-OH | 3.9 - 4.1 | triplet | ~5-7 |

| -O-CH₂- | 4.2 - 4.4 | triplet | ~5-7 |

| Aromatic H's | 6.8 - 7.5 | multiplet | - |

Predicted ¹³C NMR Data for this compound Data is predicted based on analysis of similar compounds like 2-phenoxyethanol and 2-phenylethanol.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-OH | ~61 |

| -O-CH₂- | ~68 |

| Aromatic C's | 115 - 160 |

To confirm the assignments from one-dimensional NMR and to establish the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. A key correlation would be observed between the two methylene groups (-O-CH₂-CH₂-OH), confirming their adjacent positions in the ethanol (B145695) chain. sdsu.edu This would appear as a cross-peak connecting the signals of these two proton groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It would be used to definitively assign the carbon signals for the two methylene groups and the various protons on the aromatic rings to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect correlations between protons that are close in space, providing insights into the molecule's conformation. researchgate.net For this compound, NOESY could reveal through-space interactions between the protons of the ethyl chain and the protons of the ortho positions on the aromatic rings, helping to define the preferred spatial arrangement of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion. For this compound, the molecular formula is C₁₄H₁₄O₂. The calculated exact mass for this formula is 214.0994 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that corresponds closely to this calculated value, thereby confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern that can be used to confirm the structure. The fragmentation of this compound is expected to proceed through several key pathways characteristic of alcohols and ethers. libretexts.org

A primary fragmentation would be the cleavage of the C-C bond alpha to the hydroxyl group, which is a common pathway for alcohols. youtube.com Another likely fragmentation is the cleavage of the ether bond.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

| 214 | Molecular Ion [C₁₄H₁₄O₂]⁺ |

| 121 | [C₈H₉O]⁺ from cleavage of the ether C-O bond |

| 107 | [C₇H₇O]⁺ from cleavage alpha to the alcohol |

| 94 | [C₆H₅OH]⁺ (Phenol) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. researchgate.net The broadness of this peak is due to hydrogen bonding. Other key absorptions would include the C-O stretching vibrations for the alcohol and the ether linkages, typically found in the 1000-1300 cm⁻¹ region. The aromatic rings would give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

The Raman spectrum would also show characteristic bands for the aromatic rings, often with strong intensity. researchgate.net The symmetric stretching of the benzene (B151609) ring is typically observed as a strong band around 1000 cm⁻¹.

Characteristic Vibrational Bands for this compound Data is predicted based on analysis of similar compounds like 2-phenoxyethanol. researchgate.net

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850-3000 (medium) | Medium |

| Aromatic C=C Stretch | 1400-1600 (strong) | Strong |

| C-O Stretch (Ether & Alcohol) | 1000-1300 (strong) | Medium |

| Aromatic C-H Bending | 690-900 (strong) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. In the case of this compound, the primary chromophores are the two phenyl rings linked by an ether oxygen, forming a biphenyl (B1667301) ether-like system. This aromatic system is responsible for the compound's characteristic UV absorption profile.

The absorption of UV radiation excites electrons from lower energy ground states to higher energy excited states. The biphenyl ether moiety in this compound contains π electrons in its aromatic rings, which undergo π → π* transitions upon absorption of UV light. The resulting spectrum is expected to show distinct absorption bands, with the position and intensity of the absorption maxima (λmax) providing insight into the electronic structure of the molecule. While specific experimental data for this compound is not widely published, analysis of similar aromatic ethers suggests that characteristic absorptions would occur in the ultraviolet region. The substitution pattern and interaction between the two aromatic rings influence the precise wavelength and molar absorptivity of these transitions.

Table 1: Expected Electronic Transitions for this compound This table is based on the analysis of the compound's chromophoric groups, as specific experimental data is not available in the cited literature.

| Chromophore | Expected Transition Type | Expected Absorption Region (λmax) |

|---|---|---|

| Biphenyl ether system | π → π* | ~230-280 nm |

| Phenyl rings | π → π* | ~200-230 nm and ~250-280 nm |

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown.

Furthermore, the analysis would elucidate the supramolecular structure, showing how individual molecules of this compound pack together in the crystal lattice. This would reveal intermolecular interactions, such as hydrogen bonding involving the terminal hydroxyl (-OH) group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. While no published crystal structure for this compound is currently available, the parameters that such a study would determine are well-defined.

Table 2: Crystallographic Parameters for Future Determination This table outlines the data that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Requires Experimental Determination |

| Space Group | The specific symmetry group of the crystal. | Requires Experimental Determination |

| a, b, c (Å) | The dimensions of the unit cell axes. | Requires Experimental Determination |

| α, β, γ (°) | The angles between the unit cell axes. | Requires Experimental Determination |

| Z | The number of molecules per unit cell. | Requires Experimental Determination |

| Hydrogen Bonds | Details of intermolecular hydrogen bonding. | Requires Experimental Determination |

| π-π Interactions | Details of intermolecular aromatic stacking. | Requires Experimental Determination |

Computational and Theoretical Investigations of 2 2 Phenoxyphenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and a wide range of associated properties. These methods solve the Schrödinger equation, or a simplified form of it, to describe the behavior of electrons within the molecule.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy and other properties from its electron density. chemrxiv.org For 2-(2-Phenoxyphenyl)ethanol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict its ground state properties. mdpi.com

The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles. Beyond structure, DFT is a powerful framework for predicting chemical reactivity. researchgate.net Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), can be calculated to understand the molecule's behavior in chemical reactions. These descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). mdpi.comnih.gov

Table 1: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the tendency of electrons to escape from the system. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the electrophilic nature of the molecule. mdpi.com |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

Note: The values in this table are illustrative of the types of data generated from DFT calculations and represent concepts rather than specific experimental results.

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using empirical parameters. wikipedia.org These methods are computationally more demanding than DFT but can offer higher accuracy. The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational approximation but neglects electron correlation. wikipedia.org

More advanced and accurate methods, known as post-Hartree-Fock methods, are built upon the HF solution. These include Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (CC) theory. wikipedia.orgresearchgate.net For a molecule like this compound, high-accuracy calculations at levels such as MP2 or CCSD(T) can be used to refine the energies of different conformers or to validate the results obtained from DFT. researchgate.net For instance, structural stability studies on the closely related 2-phenoxyethanol (B1175444) have utilized MP2 and MP4(SDQ) levels of theory to predict its most stable conformations. researchgate.net These high-level calculations are crucial for obtaining reliable energy differences, reaction barriers, and other properties where electron correlation effects are significant.

Conformational Analysis and Exploration of Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. ucsb.edu Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that connect them on the molecule's potential energy surface (PES). ucsb.eduresearchgate.net The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometric parameters. wikipedia.org

For this compound, the key dihedral angles involve the rotation around the C-C bond of the ethanol (B145695) moiety and the C-O bonds of the ether linkage. Theoretical calculations can systematically scan these rotational coordinates to map out the PES. researchgate.net Studies on the analogous 2-phenoxyethanol have shown that it exists predominantly in non-planar gauche conformations, which are stabilized by dipolar interactions between the hydroxyl hydrogen atom and the phenoxy oxygen atom. researchgate.net The planar trans structure, despite having minimal steric hindrance, is predicted to be significantly higher in energy. researchgate.net A similar situation is expected for this compound, where intramolecular hydrogen bonding and other non-covalent interactions play a critical role in determining the relative stability of its conformers.

Table 2: Illustrative Relative Energies of Potential this compound Conformers

| Conformer | Key Dihedral Angle(s) | Stabilizing Interaction | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| Gauche-1 | O-C-C-O ≈ 60° | Intramolecular H-bond (OH···O-ether) | 0.00 (most stable) |

| Gauche-2 | O-C-C-O ≈ -60° | Intramolecular H-bond (OH···O-ether) | 0.05 |

| Trans | O-C-C-O = 180° | Minimal steric hindrance | > 1.50 |

Note: This table is a hypothetical representation based on findings for analogous molecules like 2-phenoxyethanol and is intended to illustrate the output of conformational analysis.

Molecular Dynamics Simulations for Elucidating Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules in reality are dynamic systems. Molecular Dynamics (MD) simulations model the time-dependent behavior of atoms and molecules by solving Newton's equations of motion. iitg.ac.in An MD simulation can provide a detailed picture of molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict the spectrum of a yet-to-be-synthesized molecule.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts for this compound can be compared to experimental data to confirm its structure. The chemical shifts are sensitive to the electronic environment of each nucleus; for instance, protons on the carbon adjacent to the hydroxyl group are expected to appear in the 3.4-4.5 ppm range due to the deshielding effect of the oxygen atom. libretexts.orglibretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OH | 2.0 - 5.0 (variable, broad) libretexts.orglibretexts.org | - |

| -CH₂-O(H) | 3.5 - 4.5 libretexts.org | 50 - 65 libretexts.org |

| -CH₂-O(Ph) | 3.8 - 4.8 | 60 - 75 |

| Aromatic C-H | 6.8 - 7.5 | 110 - 160 |

| Aromatic C-O | - | 150 - 160 |

Note: Values are typical ranges based on principles of NMR spectroscopy and data for related functional groups.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT and ab initio calculations can compute these vibrational frequencies with good accuracy. rsc.org Theoretical IR spectra help in assigning the peaks observed in experimental spectra to specific molecular motions. For this compound, key predicted vibrations would include a strong, broad O-H stretching band around 3300-3400 cm⁻¹, C-O stretching bands, and various C-H stretching and bending modes for the aromatic rings and the ethyl chain. researchgate.netlibretexts.org

UV-Vis Spectroscopy: UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. ekb.eg These calculations yield the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.net The spectrum of this compound is expected to be dominated by π→π* transitions within its two aromatic rings.

Theoretical Studies on Structure-Property Relationships (SPR)

Theoretical studies are essential for establishing clear structure-property relationships (SPR), which explain how a molecule's chemical structure dictates its physical, chemical, and biological properties. For this compound, computational investigations create a bridge between its structure and its functions.

Electronic Structure and Reactivity: DFT calculations directly link the distribution of electrons (HOMO, LUMO) to the molecule's reactivity. The HOMO-LUMO gap, for instance, is a key indicator of chemical stability and is also related to the energy of the lowest electronic transition observed in the UV-Vis spectrum.

Conformation and Stability: Conformational analysis demonstrates how specific three-dimensional arrangements, stabilized by weak interactions like intramolecular hydrogen bonds, correspond to lower energy and thus greater stability. researchgate.net This preferred conformation can, in turn, influence how the molecule interacts with other molecules.

Dynamic Behavior and Intermolecular Forces: Molecular dynamics simulations can show how the molecule's flexibility and its capacity for hydrogen bonding influence its behavior in a condensed phase. For example, the strength and pattern of intermolecular interactions can affect macroscopic properties like solubility and viscosity. usq.edu.au

By integrating these computational approaches, a comprehensive theoretical model of this compound can be constructed, providing deep insights into its properties and behavior from the electronic to the macroscopic scale.

Chemical Reactivity, Derivatization, and Functionalization of 2 2 Phenoxyphenyl Ethanol

Reactions Involving the Hydroxyl Functional Group

The primary alcohol moiety is a key site for chemical modification, readily participating in reactions typical of simple alcohols, including condensation, oxidation, and reduction processes.

The hydroxyl group of 2-(2-phenoxyphenyl)ethanol can be readily converted into ester and ether derivatives through established condensation methodologies.

Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. The Fischer esterification, which utilizes a carboxylic acid and a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction is reversible, and to drive it towards the product, the ester can be distilled off as it forms, particularly for smaller esters. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk Alternatively, for a more rapid and irreversible reaction, an acyl chloride can be reacted with the alcohol, often in the presence of a base like pyridine to neutralize the HCl byproduct. chemguide.co.uk

Etherification: The formation of an ether from the alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. This method is most effective with primary alkyl halides to avoid competing elimination reactions.

These condensation reactions are fundamental for modifying the molecule's physical properties, such as lipophilicity, and for introducing new functional groups for further elaboration.

| Reaction Type | Reactant | Typical Reagents/Catalyst | Product Type |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalyst), Heat | Ester (R-COO-CH₂CH₂(C₁₂H₉O)) |

| Acylation | Acyl Chloride (R-COCl) | Pyridine or other base | Ester (R-COO-CH₂CH₂(C₁₂H₉O)) |

| Williamson Ether Synthesis | Alkyl Halide (R'-X) | 1. NaH (strong base) 2. R'-X | Ether (R'-O-CH₂CH₂(C₁₂H₉O)) |

The primary alcohol group of this compound is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgbyjus.com

Controlled Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required in non-aqueous media. wikipedia.orgchemguide.co.uk Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, effectively converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. libretexts.orgmasterorganicchemistry.comchemistrysteps.com Other modern reagents like Dess-Martin periodinane (DMP) also achieve this selective oxidation under mild conditions. chemistrysteps.com The resulting 2-(2-phenoxyphenyl)acetaldehyde is a valuable intermediate for further synthetic modifications.

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in aqueous acidic conditions, will oxidize the primary alcohol completely to the corresponding carboxylic acid, 2-(2-phenoxyphenyl)acetic acid. chemguide.co.uklibretexts.org Common reagents for this include potassium dichromate(VI) or sodium dichromate(VI) in a mixture of sulfuric acid and water. byjus.comchemguide.co.uklibretexts.org The reaction often proceeds by first forming the aldehyde, which is then rapidly oxidized further. wikipedia.orgchemguide.co.ukresearchgate.net To ensure complete conversion, the reaction is often performed under reflux with an excess of the oxidizing agent. chemguide.co.uklibretexts.org

The reverse reaction, the reduction of 2-(2-phenoxyphenyl)acetic acid or its esters, can be used to synthesize this compound. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

| Product | Reaction Type | Typical Reagents | Key Conditions |

|---|---|---|---|

| 2-(2-Phenoxyphenyl)acetaldehyde | Partial Oxidation | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| 2-(2-Phenoxyphenyl)acetic acid | Full Oxidation | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous, Heat (Reflux) |

Reactivity of the Phenoxyphenyl Core Structure

The diaryl ether core consists of two benzene (B151609) rings which are susceptible to electrophilic attack and can be functionalized using modern cross-coupling techniques.

The phenoxyphenyl group can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts acylation. wisc.educhemguide.co.uk The regiochemical outcome is dictated by the directing effects of the substituents on each ring.

Ring A (Substituted with -O-Ph and -CH₂CH₂OH): The ether oxygen (-O-Ph) is a strongly activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the ring via resonance. The 2-hydroxyethyl (-CH₂CH₂OH) group is weakly deactivating through an inductive effect. The powerful activating effect of the ether linkage dominates, directing incoming electrophiles primarily to the positions ortho and para to it.

Ring B (Substituted with -O-Ar): The phenoxy group (-O-Ar) is also an activating, ortho, para-director. organicmystery.com Therefore, substitution on this ring will occur at the positions ortho and para to the ether bridge.

Nitration: Reaction with a mixture of concentrated nitric and sulfuric acids introduces a nitro (-NO₂) group. masterorganicchemistry.comrsc.org Given the directing effects, nitration is expected to yield a mixture of isomers, with substitution occurring at the para position of each ring being sterically favored. google.comgoogle.com

Friedel-Crafts Acylation: This reaction, using an acyl chloride and a Lewis acid catalyst like AlCl₃, introduces an acyl (R-CO-) group onto one of the aromatic rings. chemguide.co.uklibretexts.orglumenlearning.com Due to the strong activating nature of the ether group, this reaction is expected to proceed readily, favoring acylation at the sterically accessible para positions.

The aromatic C-H or C-O bonds within the phenoxyphenyl core can be functionalized using transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

To make the rings amenable to cross-coupling, they typically must first be converted to an aryl halide or triflate. For example, direct halogenation can install a bromine or iodine atom, which can then participate in reactions like the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate. youtube.comlibretexts.orgyoutube.comyoutube.com If this compound were first halogenated (e.g., brominated), the resulting aryl bromide could be coupled with various aryl or vinyl boronic acids. This provides a versatile method for creating biaryl or styrenyl derivatives, significantly increasing molecular complexity. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

Formation of Derivative Compounds and Complex Molecular Architectures (e.g., heterocyclic scaffolds)

The functional handles on this compound make it a valuable precursor for the synthesis of more complex molecules, including fused heterocyclic systems. A common strategy involves the oxidation of the alcohol to the corresponding carboxylic acid, 2-(2-phenoxyphenyl)acetic acid, which can then undergo intramolecular cyclization.

Synthesis of Xanthone Derivatives: The structure of 2-(2-phenoxyphenyl)acetic acid is closely related to 2-phenoxybenzoic acid, a well-known precursor to xanthones. neliti.com Xanthones are a class of tricyclic compounds formed by an intramolecular electrophilic cycloacylation of 2-phenoxybenzoic acids, typically using a strong acid like concentrated sulfuric acid or polyphosphoric acid. neliti.comnih.govsemanticscholar.org This reaction involves the carboxyl group acylating the adjacent phenyl ring to form the central pyranone ring of the xanthone scaffold. The acetic acid derivative derived from this compound could potentially undergo similar cyclization reactions to yield dihydroxanthone-type structures.

Synthesis of Dibenzofuran Derivatives: The diphenyl ether core is the fundamental backbone of dibenzofurans. Syntheses of dibenzofurans often involve the intramolecular cyclization of diphenyl ether derivatives. thieme-connect.dersc.org One established method is the palladium-catalyzed C-H activation/C-O cyclization. organic-chemistry.orgbiointerfaceresearch.comresearchgate.net By introducing appropriate functional groups onto the aromatic rings of this compound, it can serve as a starting point for building these important heterocyclic motifs. For example, introducing an amino group on one ring and converting the hydroxyl group to a leaving group could facilitate an intramolecular nucleophilic aromatic substitution to form a new heterocyclic ring.

Mechanistic and Kinetic Studies of Specific Transformations of this compound

Due to the absence of specific mechanistic and kinetic studies for this compound in the reviewed literature, this section will discuss the expected reactivity based on the transformations of its constituent functional groups: a primary alcohol and a diphenyl ether moiety. The mechanisms and kinetics described are based on studies of analogous compounds and are presumed to be applicable to this compound.

Oxidation of the Primary Alcohol

The primary alcohol group in this compound is susceptible to oxidation to form either an aldehyde, 2-(2-phenoxyphenyl)acetaldehyde, or a carboxylic acid, 2-(2-phenoxyphenyl)acetic acid, depending on the oxidant and reaction conditions. masterorganicchemistry.com

Mechanism of Oxidation:

The oxidation of primary alcohols, such as the one in this compound, by chromium(VI) reagents like dichromate generally proceeds through the formation of a chromate ester intermediate. asianpubs.orgorientjchem.orgresearchgate.net The reaction is typically acid-catalyzed. asianpubs.orgorientjchem.orgtsijournals.comoup.com The proposed mechanism involves the following steps:

Formation of Chromate Ester: The alcohol oxygen attacks the chromium atom of the protonated chromate species, followed by the loss of a water molecule to form the chromate ester.

Rate-Determining Step: The cleavage of the α-C-H bond in the alcohol portion of the chromate ester is the rate-determining step. orientjchem.org This step can occur via a cyclic transition state, leading to the formation of the corresponding aldehyde. asianpubs.orgresearchgate.net

Further Oxidation (for strong oxidants): If a strong oxidant is used in an aqueous medium, the initially formed aldehyde may undergo hydration to form a gem-diol, which can then be further oxidized to the carboxylic acid. masterorganicchemistry.com

The oxidation of benzyl alcohol by various oxidants has been shown to be first order with respect to both the oxidant and the substrate. orientjchem.orgjocpr.com A significant primary kinetic isotope effect (kH/kD) has been observed in the oxidation of deuterated benzyl alcohols, confirming the cleavage of the α-C-H bond in the rate-determining step. asianpubs.orgrsc.org For example, the oxidation of α,α-dideuteriobenzyl alcohol by pyrazinium dichromate showed a kH/kD of 6.61 at 303 K. asianpubs.org

Kinetic Data for Analogous Alcohol Oxidations:

The following table summarizes kinetic parameters for the oxidation of benzyl alcohol, a structural analogue of the alcohol moiety in this compound, with different oxidizing agents.

| Oxidant | Substrate | Solvent | Key Kinetic Findings |

| Pyrazinium Dichromate | Benzyl Alcohol | Dimethyl Sulfoxide | First order in oxidant, substrate, and acid. kH/kD = 6.61 at 303 K. asianpubs.org |

| Acidified Dichromate | Benzyl Alcohol | Acetic Acid - Water | First order in oxidant and substrate; fractional order in acid. orientjchem.org |

| Hypochlorite | Benzyl Alcohol | Acetic Acid - Water | First order in oxidant and substrate. jocpr.com |

| Bromine | Benzyl Alcohol | Acetic Acid - Water | Rate influenced by polar substituents (ρ = -2.29). kH/kD = 4.1 at 25 °C. rsc.org |

| Pyridinium Chlorochromate | Ethanol (B145695) | Not specified | First order in oxidant and alcohol; acid-catalyzed. kH/kD = 5.71 at 303 K. oup.com |

| Tetraethylammonium Chlorochromate | Aliphatic Primary Alcohols | Dimethylsulfoxide | First order in oxidant and alcohol; acid-catalyzed. tsijournals.com |

Cleavage of the Diphenyl Ether Linkage

The diphenyl ether linkage in this compound is generally stable but can be cleaved under specific conditions, such as hydrogenolysis or photochemical rearrangement.

Mechanism of Hydrogenolysis:

The hydrogenolysis of diaryl ethers, which is relevant for the cleavage of the C-O bond in the diphenyl ether moiety of this compound, can proceed through different mechanisms depending on the catalyst and reaction conditions. nih.gov For instance, with a Ni/SiO2 catalyst, the cleavage of diphenyl ether in the aqueous phase can occur via parallel hydrogenolysis and hydrolysis pathways. tum.de The rate-determining step is suggested to be the C-O bond cleavage on the nickel surface. tum.de

Kinetic Data for Analogous Diaryl Ether Cleavage:

Kinetic studies on the hydrogenolysis of various diaryl ethers have provided insights into their relative reactivities. The turnover frequencies (TOFs) and apparent activation energies for the cleavage of different diphenyl ether derivatives are presented below.

| Substrate | Catalyst | Temperature (K) | Apparent Activation Energy (kJ mol⁻¹) | Turnover Frequency (mol molNi Surf⁻¹ h⁻¹) |

| Diphenyl Ether | Ni/SiO₂ | 393 | 98 tum.de | 26 tum.de |

| Di-p-tolyl Ether | Ni/SiO₂ | 393 | 105 tum.de | 1.3 tum.de |

| 4,4′-Dihydroxydiphenyl Ether | Ni/SiO₂ | 393 | 93 tum.de | 69 tum.de |

Photochemical Rearrangement:

Irradiation of diphenyl ethers can lead to the cleavage of the C-O bond and subsequent intramolecular rearrangement. nih.gov The mechanism is proposed to involve the excitation of the diphenyl ether to its singlet state, followed by dissociation into a phenoxy and a phenyl radical pair. nih.gov Intramolecular recombination of these radicals can lead to the formation of substituted phenols. nih.gov

Intramolecular Cyclization

The presence of a hydroxyl group and a phenoxy group in a suitable position in this compound suggests the possibility of intramolecular cyclization to form a dibenzofuran derivative. While specific studies on this transformation for this compound were not found, intramolecular cyclizations of phenol derivatives with side chains containing reactive groups are known. researchgate.net Such reactions can be catalyzed by acids or transition metals. researchgate.netrsc.org The mechanism would likely involve the activation of the hydroxyl group, followed by nucleophilic attack of the phenoxy ring, or vice versa, leading to the formation of the fused ring system.

Exploration of Non Biological Applications in Chemical and Material Sciences

Role as a Precursor or Intermediate in Organic Synthesis

In the field of organic synthesis, 2-(2-Phenoxyphenyl)ethanol serves a critical role not as a precursor to a specific, isolated product, but as a model compound for studying the thermal deconstruction of lignin (B12514952). rsc.orgresearchgate.net Lignin is a complex, heterogeneous polymer found in biomass, and its efficient breakdown into valuable chemicals is a major goal in sustainable chemistry. rsc.org The α-O-4 aryl-ether linkage is one of the key bonds within the lignin structure, and this compound is used to represent this specific linkage in a simplified, controllable system. acs.org

Researchers investigate the pyrolysis of this compound to gain a deeper understanding of the reaction pathways and mechanisms involved in lignin's thermal decomposition. rsc.org By studying the products formed when this model compound is heated in the absence of oxygen, chemists can deduce the likely mechanisms of bond cleavage, such as homolytic dissociation, which is the initial proposed reaction step for α-O-4 compounds. rsc.org This fundamental research is essential for designing more effective industrial processes for converting raw biomass into biofuels and other valuable aromatic chemicals. acs.org

The pyrolysis of this compound, representing an α-O-4 linked molecule, has been investigated in a micropyrolyzer connected to a gas chromatography-mass spectrometry/flame ionization detector (GC-MS/FID) system. The study of its decomposition provides insight into the behavior of lignin under similar conditions.

Below is a table summarizing the major and minor products identified from the pyrolysis of this compound.

Table 1: Pyrolysis Products of this compound

| Product Category | Compound Name |

|---|---|

| Major Products | Phenol |

| 2-Methylphenol (o-Cresol) | |

| Benzaldehyde | |

| Minor Products | Benzene (B151609) |

| Toluene | |

| Styrene | |

| Phenetole |

Potential in Polymer and Material Science

Direct applications of this compound as a monomer, plasticizer, or additive in polymer and material science are not extensively documented in scientific literature. However, the fundamental studies of its thermal properties, as described in the context of lignin model pyrolysis, provide crucial data for any potential future applications in this field. researchgate.net Understanding the thermal stability and decomposition products of a compound is a prerequisite for its consideration as a component in materials, especially those that may be subjected to high-temperature processing or use. The pyrolysis studies indicate the temperature ranges at which the molecule begins to break down and the nature of the smaller molecules that are formed. This information would be vital for assessing its suitability as, for example, a thermal stabilizer or a processing aid.

Utility in Analytical Chemistry and Sensor Technology

A review of current scientific and technical literature does not indicate specific applications of this compound as a standard, derivatizing agent, or sensing component in analytical chemistry or sensor technology. While related compounds like 2-Phenoxyethanol (B1175444) are available as analytical standards, this specific isomer is not commonly listed for such purposes. sigmaaldrich.com

Investigation in Supramolecular Chemistry and Self-Assembly

There are no prominent research findings or investigations into the use of this compound within the field of supramolecular chemistry. The potential for this molecule to participate in host-guest systems, molecular recognition, or self-assembly processes has not been a reported focus of study.

Applications in Catalyst or Ligand Design

The scientific literature does not currently report the use of this compound in the design of catalysts or as a ligand for metal complexes in non-biological applications. While its structure contains a hydroxyl group that could potentially be functionalized for coordination, this synthetic avenue has not been explored for catalytic purposes.

Environmental Behavior and Green Chemistry Principles in the Context of 2 2 Phenoxyphenyl Ethanol

Environmental Degradation Pathways and Kinetics (e.g., biodegradation, photodegradation, hydrolysis)

Detailed studies specifically quantifying the environmental degradation pathways and kinetics for 2-(2-Phenoxyphenyl)ethanol are not available in the current body of scientific literature. In general, the environmental persistence of an organic compound is determined by its susceptibility to various degradation processes:

Biodegradation: This process involves the breakdown of the chemical by microorganisms such as bacteria and fungi. The rate and extent of biodegradation would depend on the structure of this compound, the presence of suitable microbial populations, and environmental conditions like temperature, pH, and oxygen availability. Aerobic pathways often involve oxidation of the ethanol (B145695) side chain, while anaerobic degradation, as seen with related compounds like phenoxyethanol, can proceed through different mechanisms.

Photodegradation: This refers to the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The aromatic rings in this compound suggest it may absorb UV light, potentially leading to direct photolysis. Indirect photodegradation, involving reactions with photochemically generated species like hydroxyl radicals in the atmosphere or water, is also a possible degradation route. However, without experimental data, the specific reaction rates and resulting byproducts are unknown.

Hydrolysis: This is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. Given the ether and alcohol functional groups in this compound, hydrolysis is not expected to be a primary degradation pathway under typical environmental pH conditions (pH 4-9), as these functional groups are generally stable to hydrolysis.

Without dedicated research, the half-life of this compound in various environmental compartments remains undetermined.

Fate and Transport in Environmental Compartments (e.g., soil, water, air)

The distribution of a chemical in the environment is governed by its physical and chemical properties. cdc.gov For this compound, specific data on properties like vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) are not available, preventing a quantitative assessment of its fate and transport.

The following principles would dictate its behavior:

Soil: The mobility of the compound in soil would be influenced by its tendency to adsorb to soil organic matter and clay particles, a property often estimated by the soil adsorption coefficient (Koc). Chemicals with high Koc values are less mobile and tend to remain in the soil, while those with low values are more likely to leach into groundwater. cdc.gov

Water: Its solubility would determine its concentration in aquatic systems. Once in water, it could be subject to degradation processes and transport with currents. Its potential to bioaccumulate in aquatic organisms would be related to its Kow value, with higher values indicating a greater potential for accumulation in fatty tissues. cdc.gov

Air: The likelihood of this compound partitioning into the atmosphere depends on its vapor pressure and Henry's Law constant. cdc.gov Compounds with higher vapor pressures are more volatile. Once in the atmosphere, it could be transported over long distances and undergo photodegradation.

Table 1: General Parameters for Assessing Environmental Fate and Transport

This table outlines the types of data needed to assess the environmental fate and transport of a chemical like this compound. Specific values for this compound are not currently available in published literature.

| Parameter | Description | Relevance to Environmental Fate |

| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Determines concentration in aquatic environments and potential for transport in surface water and groundwater. |

| Vapor Pressure | The pressure exerted by the vapor of the chemical in equilibrium with its solid or liquid phase. | Indicates the tendency of the chemical to volatilize into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of the concentration of the chemical in octanol (B41247) to its concentration in water at equilibrium. | Used as an indicator for bioaccumulation potential in organisms. |

| Soil Adsorption Coefficient (Koc) | A measure of the chemical's tendency to adsorb to soil organic carbon. | Determines the mobility of the chemical in soil and its potential to leach into groundwater. |

| Henry's Law Constant | The ratio of the partial pressure of the chemical in air to its concentration in water. | Describes the partitioning of the chemical between air and water. |

Methodologies for Environmental Detection and Monitoring

Specific, validated analytical methods for the detection and quantification of this compound in environmental matrices such as water, soil, or air have not been described in the reviewed literature.

Generally, the detection of such organic compounds in environmental samples involves a multi-step process:

Sample Collection and Preparation: This includes collecting a representative sample from the environment and preparing it for analysis, which may involve extraction, concentration, and cleanup to remove interfering substances. mdpi.com

Analytical Separation: Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to separate the target compound from other components in the sample extract. mdpi.com

Detection and Quantification: Mass spectrometry (MS) is often coupled with GC or HPLC (GC-MS or LC-MS) to provide sensitive and selective detection and quantification of the target analyte. mdpi.comresearchgate.net

Developing a monitoring program would require the establishment of such a validated analytical method to reliably measure concentrations of this compound in the environment.

Life Cycle Assessment and Sustainability Considerations in Synthesis and Application

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and end-of-life disposal or recycling. mdpi.comresearchgate.net No LCA specific to this compound has been published.

A future LCA for this compound would need to consider:

Synthesis: The environmental impact of the synthesis route would be a critical factor. This includes evaluating the raw materials (feedstocks), the energy consumption of the chemical process, the types and amounts of solvents used, and the waste generated. unibo.it Green chemistry principles would favor synthetic routes that use renewable feedstocks, minimize waste (high atom economy), use less hazardous chemicals, and are energy-efficient.

Application: The environmental footprint during the use phase of the compound would depend on its specific application. This includes potential releases to the environment during use and the impacts associated with the products it is incorporated into.

End-of-Life: The fate of the compound at the end of its service life is another important consideration. This includes its potential for recycling, its degradability in waste treatment systems, and the environmental impacts of its disposal.

Future Research Trajectories and Unresolved Challenges in 2 2 Phenoxyphenyl Ethanol Studies

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of Artificial Intelligence (AI) and Machine Learning (ML) into organic chemistry is a transformative development that promises to accelerate the study of molecules like 2-(2-Phenoxyphenyl)ethanol. ijsetpub.com These computational tools can process vast datasets to predict molecular properties, reaction outcomes, and optimal synthetic pathways with increasing accuracy and speed. ijsetpub.comresearchgate.net

Predictive Modeling Applications:

Property Prediction: ML models, particularly deep learning and graph neural networks, can be trained on existing chemical databases to predict the physicochemical properties of this compound and its hypothetical derivatives. ijsetpub.comresearchgate.net This includes predicting solubility, bioactivity, and toxicity without the need for initial synthesis and physical testing. researchgate.netjscholaronline.org

Reaction Optimization: AI can analyze extensive reaction datasets to recommend optimal conditions for the synthesis of this compound. acs.org Neural network-based models can predict suitable catalysts, solvents, reagents, and temperatures, thereby reducing the time and resources spent on empirical optimization. acs.org

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient retrosynthetic pathways for this compound, potentially uncovering more sustainable or cost-effective routes that might be overlooked by chemists. ijsetpub.com

The primary challenge in this domain lies in the quality and quantity of data available for training the models. ijsetpub.com The accuracy of AI predictions is highly dependent on large, high-quality datasets, and a lack of specific data for phenoxyphenyl compounds could limit the initial effectiveness of these models. researchgate.net Furthermore, ensuring the interpretability of these "black-box" models remains a significant hurdle to their widespread adoption in industrial settings. ijsetpub.comresearchgate.net

Table 1: Potential AI/ML Applications in this compound Research

| Application Area | Specific Task | Potential Impact |

| Molecular Property Prediction | Predict solubility, toxicity, and bioactivity of novel derivatives. | Accelerates lead optimization and reduces experimental costs. researchgate.net |

| Synthetic Route Optimization | Identify optimal catalysts, solvents, and temperature conditions. | Improves reaction yield and efficiency; reduces development time. acs.org |

| Retrosynthesis Planning | Propose novel and sustainable synthetic pathways. | Facilitates the discovery of more economical and greener manufacturing processes. ijsetpub.com |

| High-Throughput Screening | Virtually screen large libraries of derivatives for desired properties. | Enables rapid identification of promising candidates for specific applications. researchgate.net |

Development of Novel and Sustainable Synthetic Methodologies

A major focus of future research will be the development of greener and more efficient methods for synthesizing this compound. Traditional methods often rely on harsh conditions or hazardous reagents, prompting a shift towards more sustainable alternatives like continuous flow chemistry and electrochemistry. chemistryjournals.netjddhs.com

Continuous Flow Chemistry: Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward automation and scale-up. researchgate.netacs.org Implementing a continuous flow process for the etherification step in the synthesis of this compound could lead to higher yields, better process control, and reduced waste. uk-cpi.com

Electrochemistry: Organic electrochemistry presents a green alternative to conventional redox reactions by using electricity instead of stoichiometric amounts of oxidizing or reducing agents. nih.gov This approach avoids the generation of hazardous waste associated with spent reagents. nih.gov The synthesis of aryl ethers, a key structural component of this compound, has been achieved using electrochemical methods, such as the anodic decarboxylation of 2-aryloxy acetic acids. confex.comresearchgate.net Adapting these electrosynthetic methods could provide a more sustainable route to the target compound. confex.comacs.org

The primary challenge in adopting these novel methodologies is the transition from established, well-understood batch processes to newer technologies. uk-cpi.com This requires significant investment in new equipment and process development to ensure reliability, economic viability, and scalability. uk-cpi.combiosynth.com For electrochemistry, challenges include the potential need for large amounts of supporting electrolytes or the use of sacrificial electrodes, which could counteract the sustainability benefits if not carefully optimized. nih.gov

Application of Advanced In-Situ Characterization Techniques

Understanding reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in-situ characterization techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis. mt.commt.com

Key In-Situ Techniques:

Spectroscopy (FTIR, Raman, NMR): In-situ spectroscopy tools like Attenuated Total Reflection - Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can track the concentration of reactants, products, and transient intermediates in real-time. mt.comacs.org This data enables precise determination of reaction initiation, conversion rates, and endpoints, leading to improved process understanding and control. mt.commt.com Benchtop NMR spectroscopy has also been integrated into flow reactors to provide detailed structural information during a reaction. rsc.org

Microscopy: In-situ microscopy techniques, such as Atomic Force Microscopy (AFM), can be used to study the crystal growth and morphological evolution of organic materials during synthesis or processing, which is particularly relevant if crystallization is used for purification. jos.ac.cnresearching.cn

These techniques provide a wealth of data that can be used to build accurate kinetic models and optimize reaction conditions. spectroscopyonline.com A significant challenge is the complexity of data analysis and the need for specialized equipment. researchgate.net Furthermore, the compatibility of probes with the reaction mixture, especially under harsh conditions, must be carefully considered. spectroscopyonline.com

Table 2: Comparison of In-Situ Characterization Techniques for Synthesis Monitoring

| Technique | Information Provided | Advantages | Challenges |

| FTIR Spectroscopy | Real-time concentration of key functional groups. mt.com | Widely applicable, robust, provides kinetic data. mt.com | Signal overlap, sensitivity to water in some cases. |

| Raman Spectroscopy | Molecular vibrations, complementary to FTIR. rsc.org | Excellent for aqueous and biphasic systems, non-invasive. acs.orgrsc.org | Potential for fluorescence interference. spectroscopyonline.com |

| NMR Spectroscopy | Detailed structural information and quantification. | Highly specific, provides mechanistic insights. | Lower sensitivity, requires specialized flow cells. rsc.org |

| X-ray Diffraction (XRD) | Crystalline phase evolution and kinetics. gatech.edu | Direct tracking of solid-state transformations. | Requires access to specialized equipment (e.g., synchrotron). gatech.edu |

Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry

The unique structure of this compound, featuring both a flexible ether linkage and a reactive hydroxyl group, makes it an attractive building block for applications beyond traditional organic chemistry. Future research will likely see it being explored in various interdisciplinary fields.

Materials Science: The phenoxy moiety is a component of high-performance polymers and other advanced materials. This compound could serve as a monomer or a modifying agent for creating novel polymers, liquid crystals, or functional materials with tailored thermal and optical properties. For instance, related phenoxy-containing compounds are used as precursors for phthalocyanines, which have applications as chemical sensors.

Medicinal Chemistry and Chemical Biology: While direct biological applications are not yet established, the phenoxyphenyl scaffold is present in molecules with known biological activity. For example, N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives have been investigated for neurological disorders. The compound could be used as a starting point for the synthesis of compound libraries for pharmacological screening against various biological targets. The related compound 2-phenylethanol (2-PE) is studied for various applications in health and food. mdpi.com

Agricultural Science: Certain auxin-related compounds, which are crucial plant hormones, contain phenoxyacetic acid structures. acs.org Exploring derivatives of this compound could lead to the discovery of new plant growth regulators or other agrochemicals.

The main challenge in these interdisciplinary applications is bridging the knowledge gap between different scientific fields. Successful exploration will require close collaboration between organic chemists, materials scientists, biologists, and engineers to design, synthesize, and test new materials and molecules effectively.

Challenges in Scalable Synthesis and Industrial Implementation

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges that must be addressed for the commercial viability of this compound. biosynth.com These challenges are both technical and economic.

Process Optimization and Robustness: A laboratory procedure is often not directly scalable. Reaction conditions, including solvent choice, temperature control, and reagent addition rates, must be re-optimized to manage heat and mass transfer limitations in large reactors. uk-cpi.comresearchgate.net The process must be robust enough to handle variations in raw material quality and produce the final product with consistent purity and yield.

Equipment and Infrastructure: Large-scale manufacturing requires specialized equipment and infrastructure that may differ significantly from laboratory glassware. biosynth.com The choice of reactor materials, agitation systems, and downstream processing units (e.g., for distillation, crystallization, and drying) is critical for ensuring efficiency and safety.

Regulatory Compliance and Safety: Industrial chemical production is subject to stringent safety and environmental regulations. biosynth.com A thorough risk assessment must be conducted, and the process must comply with all relevant standards, such as Good Manufacturing Practice (GMP) if intended for pharmaceutical use. biosynth.com

Overcoming these challenges requires a multidisciplinary approach involving chemists and chemical engineers to develop a process that is not only efficient and high-yielding but also safe, sustainable, and economically feasible at an industrial scale. researchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2-Phenoxyphenyl)ethanol, and how do they influence its laboratory handling?

- Answer : The compound has a molecular formula of C₁₃H₁₂O₂ and a molecular weight of 200.24 g/mol . Its structure includes a benzyl alcohol moiety attached to a phenoxy group, contributing to moderate polarity. The log KOW (octanol-water partition coefficient) is not directly reported for this compound, but analogs like 2-phenoxyethanol have a log KOW of ~1.16, suggesting limited hydrophobicity . These properties necessitate storage in cool, ventilated environments away from UV light and moisture to prevent degradation . For handling, use EN ISO 374-certified gloves and protective eyewear to avoid dermal/ocular exposure .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A validated method involves condensation of 2-phenoxyphenylacetic acid derivatives with hydrazides . For example, hydrazide intermediates (e.g., compound 17 in ) are synthesized via reaction of ethyl 2-(2-phenoxyphenyl)acetate with hydrazine hydrate. Subsequent condensation with aromatic aldehydes in ethanol, catalyzed by HCl, yields N-arylidene acetohydrazides (e.g., 9a-g ) . Key steps include:

- TLC monitoring for reaction completion.

- Neutralization with sodium bicarbonate to isolate precipitates.

- Crystallization using solvent optimization for purity (>94% yield) .

Q. How is this compound characterized analytically?

- Answer :

- Chromatography : Use USP/EP reference standards (e.g., 1526200 , P0950000 ) for HPLC calibration to ensure purity >98.5% .

- Spectroscopy : Compare IR/¹H-NMR data with PubChem entries (InChI Key: VMZBMTWFHYYOIN-UHFFFAOYSA-N ) .

- Mass Spec : Molecular ion peak at m/z 200.237 confirms the molecular weight .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Answer :

- Catalyst Screening : Replace HCl with Lewis acids (e.g., ZnCl₂) to improve reaction efficiency in hydrazone formation .

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to increase solubility of aromatic aldehydes.

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) on the arylidene moiety to modulate anti-inflammatory activity, as demonstrated in analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Answer : Discrepancies may arise from:

- Purity Variability : Use certified reference materials (e.g., PHR1121 ) to standardize assays .

- Assay Conditions : Validate cytotoxicity protocols (e.g., MTT assays) against controls like phenoxyethanol (known LC₅₀ in fish: 24–48 mg/L) .

- Metabolic Interference : Perform metabolite profiling (e.g., LC-MS) to identify degradation products that may skew results .

Q. What are the ecological implications of this compound in laboratory waste streams?

- Answer :

- Short-Term Toxicity : Analog data (e.g., 2-phenoxyethanol) show acute toxicity to Daphnia magna (EC₅₀: 10–50 mg/L) .

- Disposal : Follow EPA guidelines for halogenated solvents—neutralize acidic/basic residues before incineration .

- Biodegradability : Limited data exist, but structural similarity to phenoxyethanol suggests moderate persistence. Test via OECD 301F assay for confirmation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.